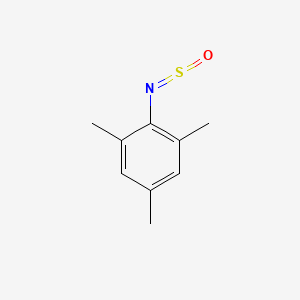

1,3,5-三甲基-2-(亚砜基氨基)苯

描述

Synthesis Analysis

The synthesis of benzene derivatives is a common theme across several papers. For instance, 1,3,5-Tris(hydrogensulfato) benzene is synthesized from phloroglucinol and chlorosulfonic acid, which is then used as a catalyst for further reactions . Another paper describes the synthesis of five-membered heterocycles containing the sulfonyl group via dilithiation of (isopropylsulfonyl)benzene . Additionally, the synthesis of 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene is achieved through reactions with trimethylstannyl sodium and mercuric chloride . These methods highlight the versatility of benzene as a core structure for the introduction of various functional groups.

Molecular Structure Analysis

The structure of benzene derivatives is crucial for their reactivity and properties. The crystal structure of 1,3,5-tris(chloromercurio)benzene is confirmed by X-ray crystallography, which provides detailed information about the arrangement of atoms in the molecule . Such structural analyses are essential for understanding the molecular geometry and potential reactive sites of benzene derivatives.

Chemical Reactions Analysis

Benzene derivatives undergo a variety of chemical reactions. The papers describe reactions such as condensation , metalation , alkylation, acylation, and cycloaddition . These reactions are influenced by the substituents on the benzene ring and can lead to a wide range of products with different properties and applications. For example, the Julia-Kocienski olefination reaction is used to form 1,2-disubstituted alkenes and dienes from 3,5-bis(trifluoromethyl)phenyl sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are determined by their molecular structure. The papers discuss spectral properties , NMR chemical shifts , and vibrational and electronic spectra . These properties are indicative of the electronic environment within the molecules and can be used to predict reactivity and stability. Theoretical calculations, such as density functional theory (DFT), are employed to understand these properties at a molecular level .

科学研究应用

催化活性

- 离子液体中的氧化催化:从类似苯磺酸衍生的聚合物,包括1,3,5-三甲基-2-(亚砜基氨基)苯,被用于催化活性。这些化合物在使用离子液体进行环己烷的过氧化氧化反应中表现出有希望的结果。与传统溶剂相比,这导致产量增加、周转次数更高且反应时间更短 (Hazra et al., 2016)。

电聚合和导电性

- 导电聚合物的开发:类似1,3,5-三(寡噻吩基)苯等化合物,包括1,3,5-三甲基-2-(亚砜基氨基)苯的变体,根据它们的电化学性质进行合成。它们与其他化合物一起用于电聚合过程,以开发二维或三维导电聚合物 (Chérioux & Guyard, 2001)。

新化合物的合成

- 金属配合物和配位聚合物的制备:类似化合物苯-1,3,5-三(二硫代羧酸酯)被用作配位化学中的多齿、电子桥联配体。这种化合物在形成离散金属配合物和配位聚合物中发挥关键作用,展示了这类苯衍生物的多功能性 (Aust et al., 2021)。

晶体结构分析

- 分子结构研究:类似化合物,如1,3,5-三(溴甲基)-2,4,6-三甲基苯,被合成并对其晶体结构进行分析。这有助于理解这些化合物在固态中的分子几何结构和相互作用,为晶体学和材料科学领域做出贡献 (Samy & Alexander, 2012)。

聚合物化学

- 超分子聚合膜的形成:这类化合物被用于创建超分子聚合物。该过程涉及选择性光环化芳构化π-共轭聚合物,产生1,3,5-三取代苯衍生物,这些衍生物可以形成自支撑膜 (Liu et al., 2013)。

属性

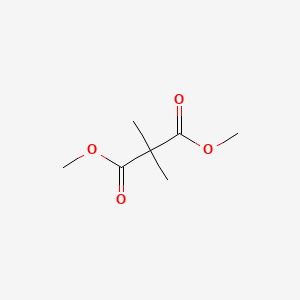

IUPAC Name |

1,3,5-trimethyl-2-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-6-4-7(2)9(10-12-11)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYOGLAAIPHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=S=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192935 | |

| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethyl-2-(sulfinylamino)benzene | |

CAS RN |

39898-48-1 | |

| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039898481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

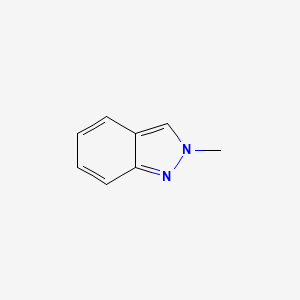

![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)